(3E)-6-(ethylsulfonyl)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
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Overview
Description
(3E)-6-(ETHANESULFONYL)-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core, an ethanesulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-(ETHANESULFONYL)-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a benzoxazinone derivative with a thiophene-containing aldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
For large-scale production, the synthesis may be optimized to include continuous flow processes and the use of industrial-grade solvents and reagents. The reaction conditions are carefully controlled to ensure high purity and yield, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-(ETHANESULFONYL)-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3E)-6-(ETHANESULFONYL)-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone Derivatives: Compounds with similar core structures but different substituents.
Thiophene-Containing Compounds: Molecules that include thiophene rings with various functional groups.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups attached to different core structures.
Uniqueness
(3E)-6-(ETHANESULFONYL)-3-[2-OXO-2-(THIOPHEN-2-YL)ETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE is unique due to its combination of a benzoxazinone core, a thiophene ring, and an ethanesulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H13NO5S2 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C16H13NO5S2/c1-2-24(20,21)10-5-6-14-11(8-10)17-12(16(19)22-14)9-13(18)15-4-3-7-23-15/h3-9,18H,2H2,1H3/b13-9- |
InChI Key |
OWHCAACZPOIPSV-LCYFTJDESA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC=CS3)\O |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC=CS3)O |
Origin of Product |
United States |
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